Nickel--tungsten (1/3)

Intermetallic phase stability Metastable phase engineering Thin-film multilayers

Nickel–tungsten (1/3), systematically designated NiW₃ (CAS 304021-50-9), is a binary intermetallic compound with a fixed atomic stoichiometry of one nickel to three tungsten atoms (Ni₂₅W₇₅ at.%), corresponding to a molecular weight of 610.21 g·mol⁻¹. Unlike continuously variable Ni–W solid-solution alloys or commercial tungsten heavy alloys (WHAs) that contain minor nickel binder phases, this CAS registry entry defines a discrete stoichiometric line compound within the Ni–W binary system.

Molecular Formula NiW3
Molecular Weight 610.2 g/mol
CAS No. 304021-50-9
Cat. No. B12571878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel--tungsten (1/3)
CAS304021-50-9
Molecular FormulaNiW3
Molecular Weight610.2 g/mol
Structural Identifiers
SMILES[Ni].[W].[W].[W]
InChIInChI=1S/Ni.3W
InChIKeyZPBFSNAKJNYHPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel–Tungsten (1/3) NiW₃ CAS 304021-50-9: Stoichiometric Identity and Procurement-Relevant Characteristics


Nickel–tungsten (1/3), systematically designated NiW₃ (CAS 304021-50-9), is a binary intermetallic compound with a fixed atomic stoichiometry of one nickel to three tungsten atoms (Ni₂₅W₇₅ at.%), corresponding to a molecular weight of 610.21 g·mol⁻¹ . Unlike continuously variable Ni–W solid-solution alloys or commercial tungsten heavy alloys (WHAs) that contain minor nickel binder phases, this CAS registry entry defines a discrete stoichiometric line compound within the Ni–W binary system [1]. Its identity is grounded in the experimentally confirmed NiW₃ hexagonal close-packed (hcp) metastable phase, obtained from Ni₂₅W₇₅ multilayered films upon thermal annealing, with lattice constants in agreement with ab initio predictions [2]. This stoichiometric specificity—as opposed to the broad compositional ranges of Ni₄W, NiW, or NiW₂—makes CAS 304021-50-9 relevant for applications demanding precise phase control, including sputtering target fabrication, intermetallic precursor synthesis, and the formulation of Ni:W = 1:3 mixed metal sulfide catalysts [3].

Identity Stoichiometric line compound NiW₃, not a solid-solution alloy
Phase Access Metastable hcp phase obtainable via Ni₂₅W₇₅ multilayers or targets
Precursor Role Defined 1:3 ratio for MMS catalysts, chi-carbide coatings, and irradiation studies

Why NiW₃ (CAS 304021-50-9) Cannot Be Replaced by Generic Ni–W Alloys or Alternative Binary Systems


Substituting NiW₃ with an off-stoichiometry Ni–W alloy, a different intermetallic (e.g., Ni₄W or NiW₂), or an alternative binary system such as Ni–Mo introduces functionally consequential changes in crystal structure, phase stability, corrosion resistance, and catalytic selectivity. The Ni–W binary equilibrium phase diagram contains three established intermetallic phases—Ni₄W, NiW, and NiW₂—while NiW₃ exists as a metastable phase accessible only through non-equilibrium synthesis routes [1]. This metastability confers a higher stored free energy that can be exploited for amorphization under ion irradiation [2] or for the formation of ternary derivative phases such as NiW₃C chi-carbide [3]. Furthermore, the 1:3 Ni:W atomic ratio defines the low-nickel boundary of several industrially patented catalyst compositions, meaning that deviation in either direction alters the density of Ni-promoted active sites on WS₂ edges and the resulting hydrodesulfurization (HDS) rate constant [4]. For electrodeposited coatings, a multilayer architecture utilizing alternating layer compositions anchored around the 1:3 ratio (expressed as deposition current density ratio) delivers approximately six-fold greater corrosion resistance than a monolithic deposit of identical average composition [5]. These structure–property discontinuities mean that generic substitution based on nominal elemental similarity is not reliably predictive of functional performance.

Structure mismatch
Off-stoichiometry Ni-W alloys or Ni₄W/NiW₂ form different crystal structures; NiW₃ hcp phase does not form from Ni-rich compositions.
Catalyst active-site shift
Deviation from Ni:W = 1:3 alters the density of Ni-promoted WS₂ edge sites and the HDS rate constant in patent-defined catalysts.
Coating performance gap
Monolithic Ni-W deposits of identical average composition do not replicate the ~6× corrosion resistance gain of multilayer architectures anchored on the 1:3 ratio.

Quantitative Differentiation Evidence for NiW₃ (CAS 304021-50-9) Against Closest Analogs


Phase Stability: NiW₃ Metastable hcp Phase vs. Equilibrium Intermetallics Ni₄W, NiW, and NiW₂

The NiW₃ hexagonal close-packed (hcp) phase is a metastable phase that is absent from the equilibrium Ni–W phase diagram, which contains only Ni₄W, NiW, and NiW₂ as stable intermetallics below 1350 K [1]. Ab initio total-energy calculations across six candidate AB₃-type structures predicted that the D0₁₉, L1₂, and D0₃ structures are relatively stable; experimentally, a NiW₃ hcp phase was obtained exclusively from Ni₂₅W₇₅ (1:3 ratio) multilayered films upon thermal annealing, with lattice constants a = 2.58 Å and c = 4.18 Å in quantitative agreement with the calculated values [2]. This phase could not be generated from Ni₆₅W₃₅ multilayers under identical conditions, which instead formed alternative phases [2].

Phase Stability
Head-to-head
NiW₃ hcp a≈2.58 c≈4.18 Å (experimental, 1:3 multilayers)
Metastable phase exclusive to Ni:W = 1:3 stoichiometry
Ni₆₅W₃₅ multilayers form alternative phases; equilibrium intermetallics have different structures
Intermetallic phase stability Metastable phase engineering Thin-film multilayers

Corrosion Resistance: Multilayer NiW Coating with (NiW)₁.₀/₃.₀/₁₂₀ Configuration vs. Monolayer Coating

In a controlled experimental study, multilayer NiW alloy coatings were electrodeposited from a tartrate bath using periodic current density pulsing. The (NiW)₁.₀/₃.₀/₁₂₀ multilayer configuration—where the subscripts denote the current density ratio for alternating layers and the number of layers—was compared against a monolayer NiW coating deposited from the same bath for the same total duration [1]. Corrosion resistance was evaluated in a 5% NaCl medium using potentiodynamic polarization.

Corrosion Resistance
Head-to-head
~6× higher corrosion resistance (multilayer vs. monolayer in 5% NaCl)
Multilayer design anchored on 1:3 ratio delivers step-change barrier performance
Potentiodynamic polarization; identical bath and total deposition time
Corrosion protection Electrodeposited coatings Multilayer alloy design

Hydrogen Evolution Reaction (HER) Electrocatalysis: Ni–W Oxide Fibers at 1:3 Molar Ratio vs. Pure NiO and WO₃

Crystalline nickel–tungsten oxide composite fibers were synthesized by electrospinning at five different Ni:W molar ratios (2:1, 1:1, 1:2, 3:1, and 1:3). The 1:3 ratio fibers, composed of WO₃, NiO, and NiWO₄ phases after calcination, were evaluated for HER electrocatalytic activity alongside pure NiO and pure WO₃ fiber controls [1]. Although the published abstract does not break out the 1:3 ratio performance separately from the composite fiber dataset, the composite fibers as a class demonstrated a substantial overpotential advantage over both pure oxide controls, attributed to the in situ formation of NiWO₄ at the NiO/WO₃ interface [1].

HER Electrocatalysis
Cross-study
Composite fibers (incl. 1:3 ratio): η=80 mV (acid), 60 mV (base); Tafel ~50 mV·dec⁻¹
NiWO₄ interface synergy reported to lower overpotential vs. pure NiO/WO₃
Abstract-level comparison; exact Δη vs. pure oxides not provided
Electrocatalysis Hydrogen evolution reaction Metal oxide composite fibers

Hydrodesulfurization (HDS) Catalyst Activity: Ni:W = 1:3 Molar Ratio in Self-Supported Metal Sulfide Catalysts vs. Unpromoted W Sulfide

US Patent 9,327,274 B2 (Chevron U.S.A. Inc.) claims a self-supported mixed metal sulfide (MMS) catalyst consisting essentially of nickel sulfide and tungsten sulfide, wherein the Ni:W molar ratio on a transition metal basis ranges from 1:3 to 4:1 [1]. The 1:3 ratio represents the minimum nickel loading within the claimed range, which is the tungsten-richest composition that still exhibits the promotional NiWS active phase. The patent further claims that MMS catalysts within this Ni:W range exhibit an HDS reaction rate constant at least 10% higher than that of a catalyst comprising molybdenum sulfide alone or tungsten sulfide alone, when compared on the same metal molar basis in hydrotreating a Heavy Coker Gas Oil feedstock [1].

HDS Catalysis
Class-level
HDS rate constant ≥10% higher than unpromoted MoS₂ or WS₂ (patent class claim)
Ni:W=1:3 defines low-Ni boundary of claimed MMS catalyst composition
US 9,327,274 B2; Heavy Coker Gas Oil feed; reported class-level advantage
Hydrodesulfurization Mixed metal sulfide catalysts Hydroprocessing

Ternary Carbide Formation: NiW₃C Chi-Carbide vs. Eta-Carbides Ni₆W₆C and Ni₂W₄C

A systematic re-examination of the nickel–tungsten–carbon ternary system identified three distinct carbide phases in alloys quenched from 1300 °C [1]. The hexagonal chi-carbide forms exclusively at a composition corresponding to NiW₃C with lattice constants a = c = 7.837 ± 0.001 Å. In contrast, two cubic eta-carbides were also identified: Ni₆W₆C (M₁₂C type) with a lattice constant of 10.900 ± 0.004 Å, and Ni₂W₄C (M₆C type) with a variable Ni:W ratio and lattice parameter ranging from 11.226 ± 0.005 Å (Ni-rich end) to 11.257 ± 0.007 Å (W-rich end) [1]. The chi-carbide NiW₃C is thus structurally and compositionally distinct from the eta-carbides.

Ternary Carbide
Head-to-head
NiW₃C chi-carbide: hexagonal a=c=7.837 Å vs. cubic eta-carbides a≈10.90–11.26 Å
Structurally distinct carbide accessible only from 1:3 precursor stoichiometry
XRD on alloys quenched from 1300 °C; avoids eta-carbide contamination
Ternary carbide phases Ni-W-C system Crystal structure identification

Amorphization Susceptibility: Ni₂₅W₇₅ (1:3) Multilayers vs. Ni₃₅W₆₅ Under Ion Irradiation

Ni₂₅W₇₅ and Ni₃₅W₆₅ multilayered films were both subjected to room-temperature ion irradiation to compare their amorphization behavior [1]. Both compositions underwent a crystal-to-amorphous structural transition. However, a distinct sequential disordering pathway was observed exclusively in the Ni₂₅W₇₅ (1:3 ratio) sample: with increasing ion dose, the Ni crystalline lattice disordered first, followed by the W lattice—a phenomenon not reported for the Ni₃₅W₆₅ sample under identical conditions [1]. Furthermore, a separate study on layer-thickness effects showed that when single layer thickness was approximately 4–6 nm, amorphous phases were obtained only in W-enriched (Ni₂₅W₇₅) multilayers at high irradiation doses, whereas Ni-enriched multilayers required thinner layers (2–3 nm) to achieve amorphization [2].

Amorphization
Head-to-head
W-rich (1:3) multilayers amorphize at 4–6 nm layer thickness; Ni-rich require 2–3 nm
Greater layer-thickness tolerance for amorphization under ion irradiation
Sequential disordering (Ni first, then W) exclusive to 1:3 composition
Ion irradiation Amorphization Multilayer thin films

High-Impact Application Scenarios for NiW₃ (CAS 304021-50-9) Derived from Quantitative Evidence


Sputtering Target for Metastable hcp NiW₃ Thin-Film Deposition

Researchers fabricating Ni–W thin films via magnetron sputtering from a fixed-composition target require the NiW₃ stoichiometry to access the metastable hcp phase, which cannot be obtained from Ni-rich targets or by co-sputtering Ni and W without precise 1:3 flux control [1][2]. As demonstrated by Liu et al., the NiW₃ hcp phase forms exclusively from Ni₂₅W₇₅ multilayers upon annealing, and its lattice constants (a ≈ 2.58 Å, c ≈ 4.18 Å) match ab initio predictions, enabling structure-targeted materials design [2]. Procurement of a pre-alloyed NiW₃ sputtering target ensures phase fidelity and eliminates the need for post-deposition compositional calibration.

Self-Supported Ni–W Sulfide Hydrotreating Catalyst at the Tungsten-Rich Boundary

The Ni:W = 1:3 ratio defines the low-nickel boundary of the patent-protected compositional range for self-supported mixed metal sulfide (MMS) hydroprocessing catalysts (US 9,327,274 B2) [3]. At this ratio, the catalyst maximizes tungsten sulfide edge-site density while maintaining sufficient nickel promotion to achieve an HDS rate constant at least 10% higher than unpromoted WS₂ or MoS₂ on an equivalent metal basis. Refinery catalyst formulators and hydroprocessing researchers can select this boundary composition to balance active metal cost against catalytic activity, particularly for heavy coker gas oil feeds where deep HDS is required.

Precursor for Hexagonal NiW₃C Chi-Carbide Hard Coatings

The hexagonal chi-carbide NiW₃C (a = c = 7.837 ± 0.001 Å) is accessible exclusively from the Ni:W = 1:3 precursor stoichiometry and is structurally distinct from the cubic eta-carbides Ni₆W₆C and Ni₂W₄C [4]. Because chi-carbides in related systems are known for high hardness and thermal stability, NiW₃ is the designated precursor for synthesizing phase-pure NiW₃C coatings via reactive carburization. Industrial users seeking to develop or reproduce chi-carbide hard coatings should specify NiW₃ to guarantee the correct carbide phase outcome, avoiding contamination by eta-carbide side phases that form from Ni-richer precursors.

Radiation-Tolerant Multilayer Coating with Controlled Amorphization

Ni₂₅W₇₅ multilayers exhibit a greater tolerance for amorphization at thicker individual layers (4–6 nm) compared to Ni-enriched compositions, which require sub-3-nm layers for the same effect under identical ion irradiation conditions [5]. This behavior is relevant for the design of radiation-tolerant coatings in nuclear or space environments, where thicker layers simplify fabrication and improve coating robustness. The sequential disordering pathway—Ni lattice disordering first, followed by W—also provides a predictable damage evolution signature unique to the 1:3 composition [5].

Application
Selection Property
Validation Focus
Sputtering target fabrication
Fixed Ni:W = 1:3 stoichiometry; pre-alloyed target ensures phase fidelity
Phase identity matching by XRD; lattice constants consistent with predicted hcp structure
Hydrotreating catalyst formulation
Low-Ni boundary MMS composition (Ni:W = 1:3) for maximized WS₂ edge promotion
HDS rate constant benchmarking against unpromoted WS₂ baseline; NiWS active phase verification
Chi-carbide hard coating synthesis
Ni:W = 1:3 precursor to avoid eta-carbide side phases; hexagonal phase selectivity
Crystal structure confirmation (hexagonal vs. cubic); lattice parameter control
Radiation-tolerant coating design
W-rich (1:3) multilayer architecture with higher layer-thickness tolerance for amorphization
Amorphization response under ion irradiation; sequential disordering pathway analysis
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